molecular formula C16H28 B15379115 2-Cyclohexyldecahydronaphthalene

2-Cyclohexyldecahydronaphthalene

Cat. No.: B15379115
M. Wt: 220.39 g/mol
InChI Key: RARGZVQPBDQEDG-UHFFFAOYSA-N
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Description

2-Cyclohexyldecahydronaphthalene is a saturated bicyclic hydrocarbon derivative of decahydronaphthalene (Decalin), a well-characterized industrial compound . This structurally complex analog is offered as a high-purity material for specialized research and development applications, particularly where a non-polar solvent with high stability is required. Its potential research value lies in its solvency properties, making it a candidate for investigating novel polymer dissolution processes, as a reaction medium in sophisticated organic synthesis, and in the development of advanced liquid crystal systems, building upon applications established for its parent compound . Like decalin, it is a colorless liquid with low reactivity and is expected to be immiscible with water . The mechanism of action for this class of chemicals in R&D contexts is primarily physical, functioning as an inert solvent that can effectively dissolve, suspend, or transport other chemical substances without participating in the reaction. Researchers value these derivatives for their ability to solubilize a wide range of organic materials, including fats, waxes, resins, and high-performance polymers . This product is intended for use by qualified laboratory professionals only. It is designated "For Research Use Only" and is strictly not for diagnostic, therapeutic, human, veterinary, cosmetic, or household applications of any kind. Please consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C16H28

Molecular Weight

220.39 g/mol

IUPAC Name

2-cyclohexyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene

InChI

InChI=1S/C16H28/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h13-16H,1-12H2

InChI Key

RARGZVQPBDQEDG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CCC3CCCCC3C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

2-Cyclohexyldecahydronaphthalene (C₂₂H₄₀)
  • Substituent : Cyclohexyl group (saturated six-membered ring).
  • Key feature : High steric hindrance and rigidity due to three fused/adjacent cyclohexane systems .
2-(1-Cyclohexenyl)naphthalene (C₁₆H₁₆, CAS 54607-03-3)
  • Core structure : Aromatic naphthalene (two fused benzene rings).
  • Substituent : Cyclohexenyl group (unsaturated six-membered ring with one double bond).
  • Key feature : Conjugation between the aromatic naphthalene core and the cyclohexenyl substituent, enabling π-electron delocalization and higher reactivity .
Decahydronaphthalene (Decalin, C₁₀H₁₈)
  • Key feature : Common solvent in industrial applications due to low polarity and thermal stability.

Physicochemical Properties

Property 2-Cyclohexyldecahydronaphthalene 2-(1-Cyclohexenyl)naphthalene Decahydronaphthalene (Decalin)
Molecular Formula C₂₂H₄₀ C₁₆H₁₆ C₁₀H₁₈
Molar Mass (g/mol) 304.5 208.3 138.25
Structure Type Fully saturated bicyclic Aromatic with unsaturated substituent Fully saturated bicyclic
Boiling Point (°C) ~300–320 (estimated) ~280–300 (estimated) 189–191
Reactivity Low (no π-bonds) Moderate (reactive double bond) Very low
Applications Specialty solvents, polymer additives Organic synthesis intermediates Industrial solvents

Notes:

  • The higher molar mass and steric bulk of 2-cyclohexyldecahydronaphthalene contribute to elevated boiling points compared to simpler analogs like decalin.
  • The unsaturated cyclohexenyl group in 2-(1-cyclohexenyl)naphthalene facilitates electrophilic addition reactions, unlike its saturated counterpart .

Stability and Reactivity

  • 2-Cyclohexyldecahydronaphthalene : Exceptional thermal and oxidative stability due to the absence of π-bonds. Resists degradation under high temperatures, making it ideal for high-performance lubricants .
  • 2-(1-Cyclohexenyl)naphthalene : Susceptible to ring-opening reactions and oxidation at the cyclohexenyl double bond. Used in Diels-Alder reactions or as a precursor to functionalized aromatics .
  • Decalin : Stable under standard conditions but less inert than its cyclohexyl-substituted derivative due to smaller molecular size.

Q & A

Q. What are the challenges in ensuring statistical power and precision in dose-response studies of 2-Cyclohexyldecahydronaphthalene?

  • Answer :
  • Sample size : Use power analysis to determine minimum group sizes (e.g., α=0.05, β=0.20).
  • Dose spacing : Optimize dose ranges to capture sublinear and supralinear response zones.
  • Precision thresholds : Flag studies with "very severe imprecision" (e.g., confidence intervals spanning orders of magnitude) for exclusion or qualitative synthesis .

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